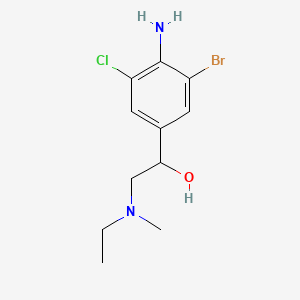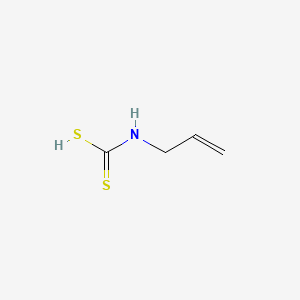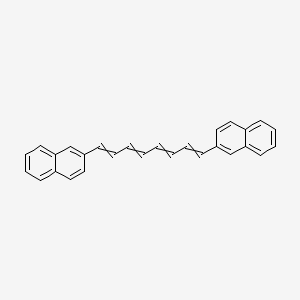
Dichloroplatinum;ethene;triphenylphosphanium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dichloroplatinum;ethene;triphenylphosphanium is a coordination compound that features platinum as the central metal atom, coordinated with ethene and triphenylphosphanium ligands. This compound is of significant interest in the field of organometallic chemistry due to its unique structural and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dichloroplatinum;ethene;triphenylphosphanium typically involves the reaction of platinum(II) chloride with ethene and triphenylphosphanium. One common method involves the use of a platinum precursor, such as potassium tetrachloroplatinate(II), which reacts with ethene in the presence of triphenylphosphanium under controlled conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of advanced purification techniques, such as recrystallization and chromatography, is common to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
Dichloroplatinum;ethene;triphenylphosphanium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state complexes.
Reduction: It can be reduced to form lower oxidation state species.
Substitution: Ligands in the coordination sphere can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas are often used.
Substitution: Ligand exchange reactions can be facilitated by using excess ligands or by applying heat.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield platinum(IV) complexes, while reduction can produce platinum(0) species .
Scientific Research Applications
Dichloroplatinum;ethene;triphenylphosphanium has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which dichloroplatinum;ethene;triphenylphosphanium exerts its effects involves coordination to target molecules, such as DNA or proteins. The platinum center can form covalent bonds with nucleophilic sites, leading to the formation of stable adducts. This interaction can disrupt normal cellular processes, making it a potential candidate for therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
Dichloroplatinum(II) complexes: These compounds share similar structural features but may have different ligands.
Ethene complexes: Coordination compounds with ethene as a ligand exhibit similar reactivity.
Triphenylphosphanium complexes: These compounds have triphenylphosphanium as a common ligand but may differ in the central metal atom.
Uniqueness
Dichloroplatinum;ethene;triphenylphosphanium is unique due to the combination of its ligands, which confer specific reactivity and stability. The presence of both ethene and triphenylphosphanium ligands allows for versatile applications in catalysis and materials science .
Properties
CAS No. |
38095-87-3 |
|---|---|
Molecular Formula |
C20H20Cl2PPt+ |
Molecular Weight |
557.3 g/mol |
IUPAC Name |
dichloroplatinum;ethene;triphenylphosphanium |
InChI |
InChI=1S/C18H15P.C2H4.2ClH.Pt/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-2;;;/h1-15H;1-2H2;2*1H;/q;;;;+2/p-1 |
InChI Key |
CCMORLBEAFQDMY-UHFFFAOYSA-M |
Canonical SMILES |
C=C.C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)C3=CC=CC=C3.Cl[Pt]Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


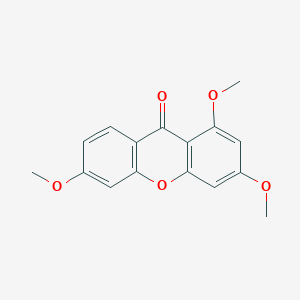
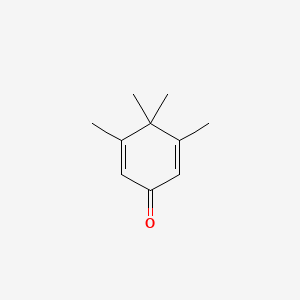

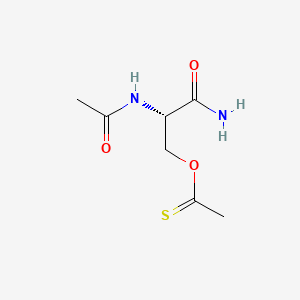
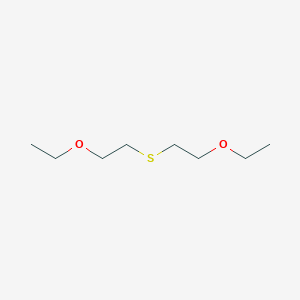

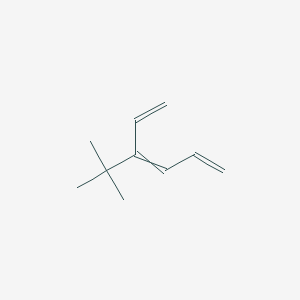
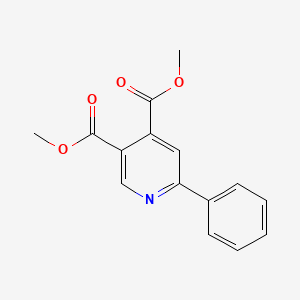
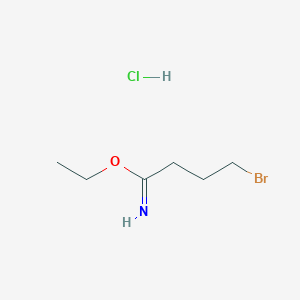
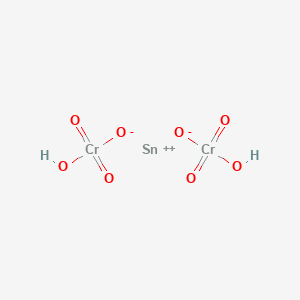
![Hexyl [4-(cyclohexylsulfamoyl)phenyl]carbamate](/img/structure/B14674121.png)
